Duvelisib works by blocking the activity of PI3Kδ and PI3Kγ, thereby inhibiting downstream signaling cascades that promote cancer cell proliferation, survival, and migration. This ultimately leads to the death of cancer cells. []
Duvelisib has shown promising results in clinical trials for the treatment of various hematological malignancies, including:
Research on duvelisib is ongoing, with a focus on:
Duvelisib is an oral medication classified as a dual inhibitor of phosphatidylinositol 3-kinase, specifically targeting the delta and gamma isoforms. It is primarily indicated for the treatment of relapsed or refractory chronic lymphocytic leukemia and small lymphocytic lymphoma, particularly in patients who have undergone at least two prior therapies without success. The compound is marketed under the brand name Copiktra and is notable for its ability to inhibit critical signaling pathways involved in cell proliferation and survival in malignant B-cells .
Duvelisib's mechanism of action hinges on its ability to inhibit PI3K, a critical enzyme in the PI3K/AKT/mTOR signaling pathway []. This pathway plays a pivotal role in cell growth, proliferation, and survival. By inhibiting PI3K, Duvelisib disrupts these signals, leading to cancer cell death or arrest [].
Limited data exists regarding the specific physical and chemical properties of Duvelisib. However, research suggests an oral bioavailability of around 90%, indicating efficient drug absorption upon oral administration [].
The chemical structure of duvelisib is represented by the molecular formula C22H17ClN6O, with a CAS registry number of 1201438-56-3. It undergoes metabolic transformations primarily via cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in its pharmacokinetics. The compound's metabolism leads to the formation of various metabolites, with IPI-656 being one of the notable inactive metabolites .
Duvelisib exhibits significant biological activity through its inhibition of phosphatidylinositol 3-kinase delta and gamma isoforms. This inhibition disrupts several key signaling pathways, including those involved in B-cell receptor signaling and cytokine-mediated responses, ultimately leading to reduced proliferation and survival of malignant B-cells. Preclinical studies have shown that duvelisib can induce cytotoxic effects at micromolar concentrations, enhancing anti-tumor immunity while suppressing pro-inflammatory responses .
Duvelisib is primarily used in oncology for treating chronic lymphocytic leukemia and small lymphocytic lymphoma. Its mechanism of action allows it to target malignant B-cells effectively, making it a valuable option for patients who have not responded to other treatments. Additionally, ongoing research may explore its potential applications in other hematologic malignancies and solid tumors .
Duvelisib has been shown to interact with various drugs due to its metabolism by CYP3A4. Strong inducers or inhibitors of this enzyme can significantly alter duvelisib's plasma levels, necessitating careful monitoring during co-administration with other medications. Studies indicate that duvelisib itself can inhibit CYP3A4 activity, which may lead to further drug-drug interactions . Furthermore, its high protein binding (over 98%) suggests limited free drug availability in circulation, impacting its pharmacodynamics.
Duvelisib shares similarities with other phosphatidylinositol 3-kinase inhibitors but stands out due to its dual inhibition profile targeting both PI3K delta and gamma isoforms. Here are some comparable compounds:
Compound | Mechanism of Action | Unique Features |
---|---|---|
Idelalisib | Inhibits PI3K delta | Approved for CLL; specific to delta isoform |
Copanlisib | Inhibits PI3K alpha and delta | Administered intravenously; broader isoform inhibition |
Tazemetostat | Inhibits EZH2 (not PI3K) | Targets epigenetic regulation; different mechanism |
Duvelisib's dual inhibition mechanism provides a unique therapeutic approach compared to these compounds, allowing it to address both B-cell proliferation and immune modulation effectively .
Duvelisib is characterized by its molecular formula C₂₂H₁₇ClN₆O, representing a complex heterocyclic compound with a molecular weight of 416.87 g/mol [1] [4] [5]. The compound possesses a molar mass of 416.863 g/mol and is registered under the Chemical Abstracts Service number 1201438-56-3 [1] [3] [4]. The United States Adopted Name Identifier is 610V23S0JI, while the European Community has assigned it the number 813-697-9 [1] [3]. The compound is cataloged in major chemical databases including ChEMBL under the identifier CHEMBL3039502 and DrugBank as DB11952 [1] [3].
Table 1: Molecular Formula and Basic Physical Constants
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₂H₁₇ClN₆O | [1] [3] [4] |
Molecular Weight | 416.87 g/mol | [1] [4] [5] |
Molar Mass | 416.863 g/mol | [11] |
CAS Registry Number | 1201438-56-3 | [1] [3] [4] |
UNII | 610V23S0JI | [1] [3] [4] |
European Community Number | 813-697-9 | [1] [3] |
ChEMBL ID | CHEMBL3039502 | [1] [3] |
DrugBank ID | DB11952 | [1] [3] |
The elemental composition comprises 63.39% carbon, 4.11% hydrogen, 8.50% chlorine, 20.16% nitrogen, and 3.84% oxygen by mass [4]. These proportions reflect the compound's heterocyclic nature with significant nitrogen content due to the presence of purine and isoquinoline moieties [1] [4].
The complete chemical name of duvelisib according to the International Union of Pure and Applied Chemistry nomenclature is 8-chloro-2-phenyl-3-[(1S)-1-[(9H-purin-6-yl)amino]ethyl]-1,2-dihydroisoquinolin-1-one [5]. The compound's structure is defined by its International Chemical Identifier as InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m0/s1 [1] [4].
The corresponding InChI Key is SJVQHLPISAIATJ-ZDUSSCGKSA-N, providing a unique identifier for the compound [1] [4] [5]. The Simplified Molecular Input Line Entry System representation is CC@HC1=CC2=CC=CC(Cl)=C2C(=O)N1C1=CC=CC=C1 [5] [8].
Table 2: Structural Identifiers
Identifier Type | Value | Reference |
---|---|---|
IUPAC Name | 8-chloro-2-phenyl-3-[(1S)-1-[(9H-purin-6-yl)amino]ethyl]-1,2-dihydroisoquinolin-1-one | [5] |
InChI | InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m0/s1 | [1] [4] |
InChIKey | SJVQHLPISAIATJ-ZDUSSCGKSA-N | [1] [4] [5] |
SMILES | CC@HC1=CC2=CC=CC(Cl)=C2C(=O)N1C1=CC=CC=C1 | [5] [8] |
Duvelisib exhibits a complex molecular architecture featuring three primary structural components: an isoquinoline core with a chlorine substituent at position 8, a phenyl group attached to the nitrogen at position 2, and a purine moiety connected through an ethyl linker at position 3 [1] [7]. The isoquinoline ring system forms the central scaffold, while the purine group provides the hydrogen bonding interactions necessary for target recognition [7] [19].
Duvelisib contains one defined stereogenic center located at the carbon atom of the ethyl linker connecting the isoquinoline and purine moieties [12] [29]. The compound is manufactured exclusively as the S-enantiomer, as indicated by the stereochemical descriptor (1S) in its systematic name [12]. This absolute configuration is critical for the compound's biological activity and is maintained throughout the manufacturing process [12].
The stereochemical purity is essential for the compound's selectivity profile, as the S-configuration provides optimal binding geometry for interaction with the target enzymes [12]. The three-dimensional arrangement allows for proper positioning of the hydrogen bond donors and acceptors relative to the binding pocket [19]. The compound exhibits one defined atom stereocenter with no undefined stereocenters or bond stereocenters [29].
The physico-chemical profile of duvelisib reflects its lipophilic nature and structural complexity [11] [29]. The compound demonstrates a density of 1.5 ± 0.1 g/cm³ and exhibits significant lipophilicity with a calculated LogP value of 4.1 [11] [29]. The molecular structure contains two hydrogen bond donors and five hydrogen bond acceptors, contributing to its interaction potential [29].
Table 3: Physicochemical Properties
Property | Value | Reference |
---|---|---|
Density | 1.5 ± 0.1 g/cm³ | [11] |
LogP (XLogP3) | 4.1 | [29] |
Hydrogen Bond Donors | 2 | [29] |
Hydrogen Bond Acceptors | 5 | [29] |
Rotatable Bonds | 4 | [29] |
Topological Polar Surface Area | 86.8 Ų | [29] |
Heavy Atom Count | 30 | [29] |
Formal Charge | 0 | [29] |
Complexity | 668 | [29] |
Stereocenter Count | 1 (defined) | [29] |
The compound possesses four rotatable bonds, allowing for conformational flexibility necessary for target binding [29]. The topological polar surface area of 86.8 Ų suggests favorable membrane permeability characteristics [29]. With 30 heavy atoms and a complexity score of 668, duvelisib represents a structurally sophisticated molecule [29].
Duvelisib exhibits poor aqueous solubility, being practically insoluble in water [12]. This characteristic necessitates the use of organic cosolvents for formulation development [26]. The compound demonstrates solubility in ethanol and isopropanol, while showing only sparingly soluble behavior in methanol [12]. In formulation studies, duvelisib was found to be freely soluble in methanol-water mixtures at a 50:50 volume ratio [26].
Table 4: Solubility and Related Properties
Property | Value | Reference |
---|---|---|
Water Solubility | Practically insoluble | [12] |
Ethanol Solubility | Soluble | [12] |
Methanol Solubility | Sparingly soluble | [12] |
Isopropanol Solubility | Soluble | [12] |
Physical Appearance | White to off-white crystalline solid | [12] |
Hygroscopicity | Non-hygroscopic | [12] |
Protein Binding | >98% | [5] [28] |
Bioavailability | 42% | [28] [29] |
The compound appears as a white to off-white crystalline solid with non-hygroscopic properties [12]. The high protein binding exceeding 98% indicates strong interaction with plasma proteins [5] [28]. Despite the poor aqueous solubility, the compound achieves an oral bioavailability of 42% [28] [29].
Duvelisib demonstrates differential stability depending on environmental conditions and stress factors [21]. Comprehensive degradation studies have revealed that the compound undergoes various degradation pathways under different conditions [21]. The stability profile is critical for determining appropriate storage conditions and formulation strategies [21].
The compound exhibits stability variations when exposed to different potential degradation media [21]. Temperature, humidity, and chemical environment significantly influence the degradation kinetics [15] [16]. Stability studies in human plasma samples demonstrated that duvelisib remains stable for a minimum of six hours at room temperature and 48 hours under autosampler storage conditions [16].
Freeze-thaw stability testing revealed that the compound maintains integrity through three freeze-thaw cycles [16]. Long-term storage stability at -80°C for 60 days showed acceptable recovery values [16]. Stock solutions prepared in appropriate solvents remain stable at refrigerator temperature for 30 days [16].
Duvelisib exhibits native fluorescence properties, making it suitable for fluorescence-based analytical methods [13] [16]. The compound demonstrates maximum fluorescence intensity at 410 nanometers following excitation at 280 nanometers [16]. These spectroscopic characteristics enable sensitive detection and quantification in biological matrices [13] [16].
The ultraviolet absorption profile shows significant absorption at 286 nanometers, which is commonly utilized for high-performance liquid chromatography detection [26]. The compound's chromophore system, comprising the isoquinoline and purine moieties, contributes to its distinctive spectroscopic signature [16] [26].
Nuclear magnetic resonance and infrared spectroscopic studies have confirmed the structural integrity and hydrogen bonding patterns within the molecule [19]. The spectroscopic data support the presence of both charge transfer interactions and hydrogen bonding in complex formation studies [19].
Duvelisib demonstrates specific binding characteristics that define its chemical reactivity profile [11] [25]. The compound exhibits selective inhibitory activity with half-maximal inhibitory concentration values of 2.5 nanomolar for the delta isoform and 27.4 nanomolar for the gamma isoform of its primary target [11]. Comparative selectivity analysis reveals inhibitory concentrations of 85 nanomolar for the beta isoform and 1602 nanomolar for the alpha isoform [11].
Table 5: Binding Affinity and Selectivity Profile
Target Isoform | IC₅₀ Value (nM) | Reference |
---|---|---|
PI3K Delta | 2.5 | [11] |
PI3K Gamma | 27.4 | [11] |
PI3K Beta | 85 | [11] |
PI3K Alpha | 1602 | [11] |
The binding mechanism involves competitive and reversible interaction with the adenosine triphosphate binding pocket of the target protein [27]. The molecular recognition occurs through specific contacts with the hinge region and hydrophobic pocket not accessible to adenosine triphosphate [27]. A methionine residue positioned above the adenine ring of adenosine triphosphate plays a crucial role in the binding interaction [27].
Computational binding studies have revealed binding affinity values of -8.2 kilocalories per mole for main protease interactions, demonstrating the compound's potential for multiple target engagement [25]. The binding characteristics involve hydrogen bonding interactions with specific amino acid residues including glycine, asparagine, threonine, and glutamate [25].